molecular formula C26H21FN2O5 B2957329 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866348-58-5

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2957329
CAS No.: 866348-58-5
M. Wt: 460.461
InChI Key: QHLWGYJIYGTGLX-UHFFFAOYSA-N
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Description

This compound is a fluoro- and methoxy-substituted quinolinone derivative with a complex acetamide side chain. Its structure comprises a 1,4-dihydroquinolin-4-one core substituted at position 6 with fluorine, at position 3 with a 4-methoxybenzoyl group, and at position 1 with an acetamide linker bearing a 3-methoxyphenyl moiety.

Properties

IUPAC Name

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-33-19-9-6-16(7-10-19)25(31)22-14-29(23-11-8-17(27)12-21(23)26(22)32)15-24(30)28-18-4-3-5-20(13-18)34-2/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLWGYJIYGTGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Fluoro-Substituted Benzoyl Group: This step involves the acylation of the quinoline core with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Acetamide Functionality: The final step involves the reaction of the intermediate with 3-methoxyphenylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Advantages : The dual methoxy substituents may improve pharmacokinetic properties (e.g., metabolic stability) compared to halogenated analogs .
  • Synthetic Challenges : Bulky substituents (e.g., 4-methoxybenzoyl) could complicate crystallization or purification, as seen in related compounds requiring recrystallization from specific solvents .
  • Future Directions : Computational modeling (e.g., docking studies) and in vitro assays are recommended to validate hypothesized biological activities and optimize substituent patterns.

Biological Activity

The compound 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic derivative that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Antimicrobial Activity

Research indicates that quinoline derivatives possess notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to modulate pathways associated with cell cycle regulation and apoptosis, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects various signaling pathways, including the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate that it has a low cytotoxic profile at therapeutic doses, making it a candidate for further development .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in MCF-7 cells
Anti-inflammatoryInhibition of TNF-alpha production

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